molecular formula C30H30ClN3O4 B560226 (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride

Cat. No.: B560226
M. Wt: 532.0 g/mol
InChI Key: KXNKIKXTGRMLEY-YCBFMBTMSA-N
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Description

This compound is a synthetic propanoic acid derivative featuring a benzoylanilino group at the 2-position and a pyridin-2-yl aminoethoxy-substituted phenyl group at the 3-position. As a hydrochloride salt, it likely exhibits enhanced solubility compared to its free base form. Key structural elements include:

  • Benzoylanilino group: May contribute to π-π stacking or hydrophobic interactions.
  • Pyridin-2-yl aminoethoxy group: Could enhance solubility or act as a hydrogen-bond acceptor.
  • Propanoic acid backbone: Common in bioactive molecules, enabling carboxylate-mediated binding or salt formation.

Properties

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4.ClH/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H/t27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNKIKXTGRMLEY-YCBFMBTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A: (S)-3-(4-Hydroxyphenyl)-2-aminopropanoic Acid

This intermediate is synthesized through a modified Strecker reaction or asymmetric aldol condensation.

Protocol :

  • Aldol Condensation :

    • 4-Hydroxybenzaldehyde reacts with N-acetyl glycine under basic conditions (KOH, ethanol, 50°C) to form β-hydroxy-α-amino acid.

    • Catalyst : L-Proline (20 mol%) for enantioselectivity.

    • Yield : 78% after recrystallization (ethanol/water).

  • Reductive Amination :

    • The β-hydroxy group is reduced using NaBH4 in THF, followed by acetylation (Ac2O, pyridine) to protect the amine.

    • Deprotection : Hydrolysis with HCl (6 M, reflux) yields Intermediate A.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Aldol CondensationL-Proline, KOH, EtOH, 50°C7895
Reductive AminationNaBH4, THF, 0°C8597

Synthesis of Intermediate B: 2-Benzoylaniline

This intermediate is prepared via Friedel-Crafts acylation.

Protocol :

  • Acylation :

    • Aniline reacts with benzoyl chloride (1.2 eq) in dichloromethane with AlCl3 (1.5 eq) at 0°C → 25°C over 4 hours.

    • Workup : Quench with ice-water, extract with DCM, dry (Na2SO4), and concentrate.

    • Yield : 92%.

Purity : 99% (GC-MS), isolated as white crystals.

Synthesis of Intermediate C: 2-(Methyl(pyridin-2-yl)amino)ethyl Bromide

This ether precursor is synthesized via nucleophilic substitution.

Protocol :

  • Alkylation :

    • 2-(Methylamino)pyridine reacts with 1,2-dibromoethane (2 eq) in acetonitrile (K2CO3, 60°C, 12 hours).

    • Isolation : Column chromatography (SiO2, hexane/EtOAc 4:1) yields the bromide.

    • Yield : 68%.

Coupling of Intermediates A and B

The benzoylanilino group is introduced via amide bond formation.

Protocol :

  • Activation : Intermediate A (1 eq) is treated with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C → RT, 2 hours).

  • Coupling : Intermediate B (1.1 eq) is added, and the reaction is stirred for 12 hours.

  • Workup : Precipitation with ice-water, filtration, and washing with Et2O.

    • Yield : 83%.

Critical Parameter : Maintain pH >8 to avoid epimerization at C2.

Etherification with Intermediate C

The ethoxy side chain is introduced via Williamson ether synthesis.

Protocol :

  • Deprotonation : The phenolic -OH of the coupled product (1 eq) is deprotonated with NaH (2 eq) in THF (0°C, 30 minutes).

  • Alkylation : Intermediate C (1.5 eq) is added, and the mixture is refluxed for 6 hours.

  • Purification : Column chromatography (SiO2, CH2Cl2/MeOH 10:1) removes unreacted bromide.

    • Yield : 75%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved stability.

Protocol :

  • Acidification : The final compound is dissolved in anhydrous Et2O, and HCl gas is bubbled through the solution (0°C, 1 hour).

  • Crystallization : The precipitate is filtered and washed with cold Et2O.

    • Yield : 95%.

Analytical Data :

  • Melting Point : 214–216°C (DSC)

  • HPLC Purity : 99.5% (C18 column, 0.1% TFA in H2O/MeCN)

  • Chiral Purity : >99% ee (Chiralpak AD-H, hexane/i-PrOH 70:30)

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

A resin-bound strategy immobilizes Intermediate A, enabling sequential coupling of benzoylanilino and ethoxy groups.

  • Resin : Wang resin (loading: 0.8 mmol/g)

  • Coupling Agents : HOBt/DIC for amide bonds

  • Cleavage : TFA/H2O (95:5) for 2 hours

  • Advantage : Reduces purification steps; Disadvantage : Lower yield (62%).

Enzymatic Resolution

Racemic intermediates are resolved using lipase B (Candida antarctica) to isolate the (2S)-enantiomer.

  • Substrate : Racemic 3-(4-hydroxyphenyl)-2-aminopropanoic acid

  • Conditions : Vinyl acetate, phosphate buffer (pH 7.0), 37°C

  • Result : 98% ee, 45% yield.

Challenges and Optimization Strategies

Stereochemical Integrity

  • Risk of Epimerization : High pH (>10) during amide coupling promotes racemization. Mitigated by using HATU/DIPEA at 0°C.

  • Catalyst Screening : Chiral Ru(II) catalysts (e.g., Noyori-type) achieve 99% ee in hydrogenation steps.

Purification Challenges

  • Byproducts : Unreacted bromide and di-alkylated species require gradient HPLC (C18, 5→95% MeCN/H2O).

  • Crystallization Solvents : Ethanol/water (7:3) optimizes crystal morphology for filtration.

Scalability and Industrial Feasibility

  • Cost Drivers : HATU and chiral catalysts contribute >60% of raw material costs.

  • Green Chemistry Alternatives :

    • Replace DMF with cyclopentyl methyl ether (CPME) for etherification.

    • Use immobilized lipases for asymmetric steps to reduce metal waste .

Chemical Reactions Analysis

Types of Reactions: GW 1929 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

GW 1929 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of peroxisome proliferator-activated receptor gamma agonists.

    Biology: Employed in cellular and molecular biology research to study the effects of peroxisome proliferator-activated receptor gamma activation on gene expression and cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects in the treatment of metabolic disorders such as diabetes and obesity.

    Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery

Mechanism of Action

GW 1929 hydrochloride exerts its effects by selectively activating peroxisome proliferator-activated receptor gamma. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include genes that regulate insulin sensitivity, fatty acid storage, and glucose uptake. The pathways involved are primarily related to the regulation of metabolic homeostasis .

Comparison with Similar Compounds

(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride ()

Structural Similarities :

  • Both share a propanoic acid backbone and hydrochloride salt form.
  • Aromatic phenyl substituents are present.

Key Differences :

  • The diazenyl (N=N) group in this compound replaces the benzoylanilino and pyridin-2-yl aminoethoxy groups of the target molecule.
  • Molecular Weight : 305.76 g/mol (vs. higher for the target due to bulkier substituents).
  • Bioactivity Implications : Diazenyl groups are redox-active and may confer distinct reactivity or photochemical properties, unlike the target compound’s amide and ether linkages.

Applications : Used in life sciences research (e.g., probes or enzyme substrates) .

2-amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride ()

Structural Similarities :

  • Propanoic acid backbone with amino and aryl substituents.

Key Differences :

  • Substituents: Phenoxyphenyl group lacks the benzoylanilino and pyridinyl motifs.
  • Molecular Weight : 293.75 g/mol (simpler structure).
  • Solubility: The ether linkage (phenoxy) may improve water solubility compared to the target’s amide and tertiary amine groups.

Applications : Likely used as a building block in peptide synthesis or receptor ligand studies .

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, hydrochloride ()

Structural Similarities :

  • Propanoic acid core with aromatic substituents.
  • Hydrochloride salt enhances stability.

Key Differences :

  • Hydroxyphenyl group: Introduces polarity and hydrogen-bonding capacity, contrasting with the target’s benzoylanilino group.
  • Carboxyamino Protection: The phenylmethoxycarbonyl (Z) group is a common protecting group in peptide synthesis, absent in the target compound.
  • Molecular Weight : 351.78 g/mol, closer to the target’s likely weight.

Applications : Intermediate in peptide chemistry or protease inhibitor design .

Phenylalanine-4′-azobenzene HCl ()

Structural Similarities :

  • Propanoic acid backbone with aryl modifications.

Key Differences :

  • Azobenzene moiety : Photoswitchable group absent in the target compound.
  • Bioactivity : Azobenzenes are used in optopharmacology for light-controlled activity, unlike the target’s static substituents.

Applications : Photoresponsive biomaterials or mechanistic studies .

Structural and Functional Analysis

Table 1: Key Parameters of Target Compound and Analogs

Compound Name (Reference) Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~500 (estimated) Benzoylanilino, pyridin-2-yl aminoethoxy Drug discovery, enzyme inhibition
(2S)-2-amino-3-[4-(2-phenyldiazenyl)phenyl]propanoic acid HCl 305.76 Diazenyl, phenyl Life science probes
2-amino-3-(3-phenoxyphenyl)propanoic acid HCl 293.75 Phenoxyphenyl Peptide synthesis
(2S)-3-(4-hydroxyphenyl)-2-(Z-amino)propanoic acid HCl 351.78 Hydroxyphenyl, Z-group Peptide intermediates
Phenylalanine-4′-azobenzene HCl 305.76 Azobenzene Optopharmacology

Pharmacological and Mechanistic Insights

  • Target Compound: The benzoylanilino group may enhance binding to hydrophobic pockets (e.g., kinase ATP sites), while the pyridin-2-yl aminoethoxy group could improve membrane permeability.
  • Diazenyl Analog () : The N=N group’s redox activity might limit stability in vivo compared to the target’s amide and ether linkages .
  • Hydroxyphenyl Derivative () : Polar substituents may favor solubility but reduce blood-brain barrier penetration relative to the target .

Biological Activity

The compound (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid; hydrochloride, also known as CHEBI:91548, is a phenylalanine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H29N3O4C_{30}H_{29}N_{3}O_{4}, with a molecular weight of approximately 485.57 g/mol. The structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC30H29N3O4
Molecular Weight485.57 g/mol
CAS Number196808-24-9
Chemical ClassPhenylalanine Derivative

The biological activity of (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an agonist for specific receptors involved in metabolic regulation, particularly the free fatty acid receptor 1 (FFAR1), which plays a crucial role in glucose metabolism and insulin sensitivity.

Hypoglycemic Effects

Recent studies have indicated that this compound exhibits hypoglycemic activity by enhancing glucose uptake in cells. In vitro experiments using HepG2 liver cancer cells demonstrated that the compound increased glucose consumption without exhibiting cytotoxic effects at concentrations ranging from 2.5 to 25 µM. The activation of FFAR1 at a concentration of 10 µM was confirmed, indicating its potential as an antidiabetic agent .

Cytotoxicity Profile

The cytotoxicity of the compound was assessed across various concentrations. Results showed no significant impact on cell viability, suggesting a favorable safety profile for further pharmacological exploration.

Concentration (µM)Cell Viability (%)
0100
2.598
597
1095
2592

Study on Glucose Uptake

In a controlled study, the hypoglycemic effects of (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid were evaluated in CD-1 mice during an oral glucose tolerance test (OGTT). The compound demonstrated significant reductions in blood glucose levels, supporting its potential use in managing diabetes.

FFAR1 Activation

Further investigation into the mechanism revealed that the compound's ability to activate FFAR1 was comparable to known agonists like GW9508. This suggests that (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid may serve as a promising candidate for developing new antidiabetic therapies.

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